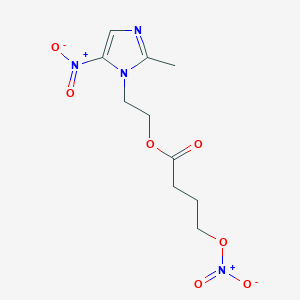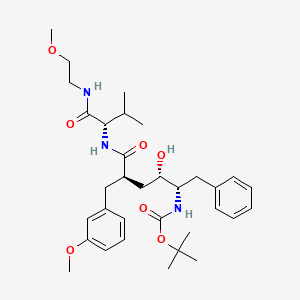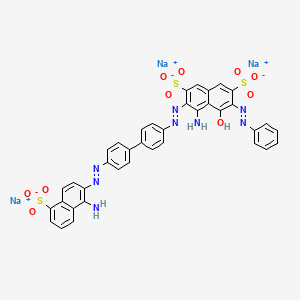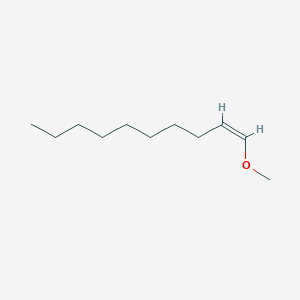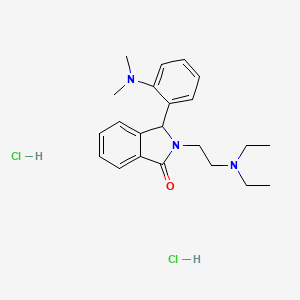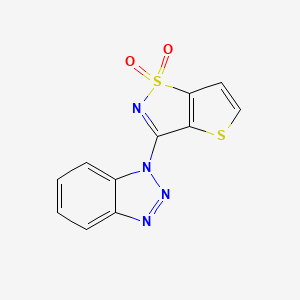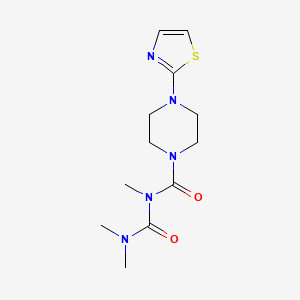
Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate: is a chemical compound with the molecular formula C21H36O4Na and a molecular weight of 374.50 g/mol It is a sodium salt derivative of a carboxylic acid, characterized by a cyclohexene ring substituted with hexyl and octanoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate typically involves the reaction of 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group reacts with sodium hydroxide to form the sodium salt. The reaction conditions generally include moderate temperatures and stirring to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction parameters, and purification steps to obtain the desired product with high purity. The final product is often dried and packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate can undergo oxidation reactions, where the cyclohexene ring or the hexyl group may be oxidized to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly at the cyclohexene ring, leading to the formation of cyclohexane derivatives.
Substitution: Substitution reactions can occur at the carboxylate group, where the sodium ion can be replaced by other cations or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, often under mild conditions to avoid decomposition of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Although not widely used in medicine, this compound has potential applications in drug development. Its structural features may be explored for designing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants, emulsifiers, and additives. Its properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with specific molecular targets. The carboxylate group can form ionic bonds with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The cyclohexene ring and hexyl group may also interact with hydrophobic regions of biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid: This compound is the parent carboxylic acid from which sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate is derived.
Potassium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate: A similar compound where the sodium ion is replaced by potassium.
5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid, compound with 2-aminoethanol: A derivative where the carboxylate group forms a salt with 2-aminoethanol.
Uniqueness: this compound is unique due to its specific sodium salt form, which imparts distinct solubility and reactivity properties compared to its analogs. The presence of the sodium ion influences its behavior in chemical reactions and its interactions with biological molecules.
Eigenschaften
CAS-Nummer |
68127-35-5 |
|---|---|
Molekularformel |
C21H35NaO4 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
sodium;8-(5-carboxy-4-hexylcyclohex-2-en-1-yl)octanoate |
InChI |
InChI=1S/C21H36O4.Na/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1 |
InChI-Schlüssel |
ZNBZNWFTONMVPR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





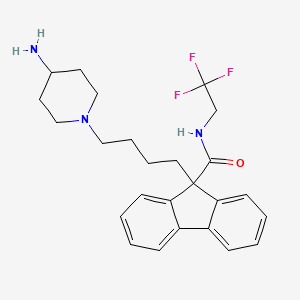
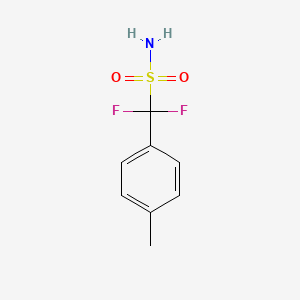
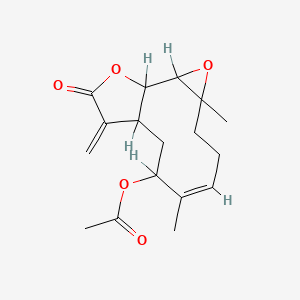
![6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B12764554.png)
